N-Benzhydrylpropionamide
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Overview
Description
N-Benzhydrylpropionamide is an organic compound with the molecular formula C16H17NO. It is a derivative of propionamide, where the hydrogen atoms on the nitrogen are replaced by a benzhydryl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzhydrylpropionamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzhydrylpropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydrylpropionic acid, while reduction can produce benzhydrylamine.
Scientific Research Applications
N-Benzhydrylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzhydrylpropionamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Benzhydrylbenzamide: Similar structure but with a benzamide group instead of a propionamide group.
N,N-Diphenethylbenzamide: Contains diphenethyl groups instead of benzhydryl groups.
N,N-Dihexylbenzamide: Features hexyl groups in place of benzhydryl groups.
Uniqueness
N-Benzhydrylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzhydryl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
10253-95-9 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzhydrylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,17,18) |
InChI Key |
WFJCUVNCWKUMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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